(R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBJJDTFGOQU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](COC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 1 4 Benzyl 2 Thioxooxazolidin 3 Yl Ethanone and Its Analogs
Precursor Synthesis and Chiral Starting Materials for 4-Benzyl-2-thioxooxazolidinone Scaffold
The foundation of the target molecule is the chiral 4-benzyl-2-thioxooxazolidinone ring system. This scaffold is typically derived from readily available and optically pure starting materials, most commonly the amino acid L-phenylalanine. The synthesis involves the creation of a chiral amino alcohol, which is then cyclized to form the desired heterocyclic framework.
Synthesis of Chiral 4-Benzyl-2-oxazolidinones
The primary precursor for the thioxooxazolidinone is its oxygen analog, (R)-4-benzyl-2-oxazolidinone. The synthesis of this widely used chiral auxiliary predominantly starts from natural L-phenylalanine. guidechem.com The process involves two main transformations: the reduction of the carboxylic acid functionality to an alcohol, followed by cyclization to form the oxazolidinone ring.
The initial step is the reduction of L-phenylalanine to (R)-2-amino-3-phenyl-1-propanol (phenylalaninol). Various reducing agents can be employed, but a common and effective method utilizes lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF). guidechem.com To enhance safety and control the exothermic nature of the quenching process, methanol (B129727) is added dropwise after the reduction is complete. guidechem.com
Once the chiral amino alcohol is obtained and purified, it undergoes cyclization. This can be achieved by reacting the amino alcohol with diethyl carbonate in the presence of a base like sodium ethoxide. guidechem.com An optimized procedure involves the dropwise addition of the sodium ethoxide solution at an elevated temperature to effectively control the reaction. guidechem.com This method offers high yields and is suitable for large-scale production. guidechem.com
| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |
| Reduction | L-phenylalanine | 1. LiAlH42. Methanol (quench) | THF | 0°C to room temp. | (R)-2-amino-3-phenyl-1-propanol | Not specified |
| Cyclization | (R)-2-amino-3-phenyl-1-propanol | Diethyl carbonate, Sodium ethoxide | None (neat) | Elevated temp. | (R)-4-Benzyl-2-oxazolidinone | 82% guidechem.com |
Routes to Related Thioxooxazolidinone and Thioxothiazolidinone Frameworks
To obtain the direct precursor, (R)-4-benzyl-2-thioxooxazolidinone, two main strategies are employed: direct synthesis from the chiral amino alcohol or thionation of the corresponding 2-oxazolidinone.
The direct cyclization method involves reacting the chiral amino alcohol, (R)-phenylalaninol, with a thiocarbonyl source. Carbon disulfide (CS2) is a common reagent for this transformation, typically used in the presence of a base such as potassium carbonate. nih.govresearchgate.net This reaction provides the desired oxazolidine-2-thione directly. The efficiency of this process can be significantly improved through the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes while maintaining high yields. nih.govresearchgate.net
Alternatively, the pre-formed (R)-4-benzyl-2-oxazolidinone can be converted to its thioxo analog. This thionation can be accomplished by reacting the oxazolidinone with a sulfurating agent. A reported method utilizes sulfur powder in the presence of ammonium (B1175870) sulfide (B99878) or ammonium polysulfide to replace the carbonyl oxygen with sulfur, yielding the target 2-thioxooxazolidinone scaffold. google.com
Analogous heterocyclic systems, such as N-acyl thiazolidinethiones, also serve as powerful chiral auxiliaries. nih.gov These frameworks are synthesized from the same amino alcohol precursors. For instance, reacting the amino alcohol with carbon disulfide at reflux can lead to the formation of the thiazolidine-2-thione ring system. nih.gov
| Method | Starting Material | Reagents | Key Conditions | Product |
| Direct Cyclization | (R)-phenylalaninol | Carbon disulfide, Potassium carbonate | Microwave (50W, 50°C) | (R)-4-Benzyl-2-thioxooxazolidinone |
| Thionation | (R)-4-Benzyl-2-oxazolidinone | Sulfur powder, Ammonium sulfide | 40-50°C | (R)-4-Benzyl-2-thioxooxazolidinone |
N-Acylation Procedures for Introduction of the Ethanoyl Moiety
With the chiral 4-benzyl-2-thioxooxazolidinone scaffold in hand, the final step is the introduction of the ethanoyl (acetyl) group at the nitrogen atom. This N-acylation is a critical transformation that forms the final product.
Acylation Reactions Utilizing Acetic Anhydrides or Acid Chlorides
The N-acetylation is typically achieved using a reactive acetyl source, such as acetyl chloride or acetic anhydride (B1165640). Due to the relatively low nucleophilicity of the nitrogen atom within the thioxooxazolidinone ring, a base is generally required to facilitate the reaction. The base deprotonates the N-H bond, generating a more nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of the acylating agent. Common bases for this purpose include triethylamine (B128534) or diisopropylethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at controlled temperatures.
Role of Acyl Transfer Catalysts (e.g., DMAP)
To improve the rate and efficiency of the acylation, a nucleophilic catalyst is often added. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acyl transfer catalyst for this purpose. The mechanism involves the initial reaction of DMAP with the acetic anhydride or acetyl chloride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than the original acylating agent and is readily attacked by the nitrogen of the thioxooxazolidinone. The catalyst is then regenerated, completing the catalytic cycle. The use of catalytic amounts of DMAP allows the reaction to proceed under milder conditions and often leads to higher yields and cleaner conversions.
Optimization of Reaction Conditions for Yield and Enantiomeric Purity
Optimizing the synthesis of (R)-1-(4-benzyl-2-thioxooxazolidin-3-yl)ethanone is crucial for maximizing the chemical yield and, most importantly, preserving the enantiomeric purity of the chiral center.
In the synthesis of the precursor scaffold, optimization has focused on improving safety, yield, and reaction times. For the oxazolidinone precursor, controlling the exothermic reduction and cyclization steps is key to achieving high, reproducible yields. guidechem.com For the direct synthesis of the thioxooxazolidinone scaffold, the use of microwave-assisted synthesis represents a significant optimization, reducing reaction times from several hours to just minutes and providing near-quantitative yields without compromising the product's purity. nih.govresearchgate.net
For the final N-acylation step, optimization involves the careful selection of reagents and conditions to ensure complete conversion without inducing side reactions or racemization. Key parameters to optimize include:
Base: A non-nucleophilic base of appropriate strength (e.g., triethylamine) is chosen to deprotonate the substrate without competing in the acylation reaction.
Solvent: Aprotic solvents like dichloromethane or THF are typically used to avoid reaction with the acylating agent.
Temperature: The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions.
Catalyst Loading: The amount of DMAP is kept catalytic to ensure efficiency while simplifying purification.
By carefully controlling these factors, the ethanoyl moiety can be introduced with high efficiency, leading to the desired this compound product in high yield and with its critical stereochemical information intact.
Comparison of Synthetic Routes for Scalability and Green Chemistry Principles
The industrial-scale synthesis of chiral auxiliaries like this compound is governed by factors of efficiency, safety, cost, and environmental impact. The evaluation of synthetic routes through the lenses of scalability and green chemistry provides a robust framework for identifying commercially viable and sustainable manufacturing processes. The synthesis can be broadly dissected into two key stages: the formation of the core heterocyclic structure, (R)-4-Benzyl-2-thioxooxazolidine, from a chiral precursor, followed by N-acylation.
A prevalent strategy for synthesizing the core structure begins with the naturally occurring and relatively inexpensive amino acid, L-phenylalanine. This approach ensures the correct stereochemistry at the C4 position. The comparison below examines two potential routes derived from this common starting material, assessing them on key metrics for large-scale production and environmental sustainability.
Route 1: Classical Approach via Thiophosgene (B130339) or Carbon Disulfide
This traditional route involves the reduction of L-phenylalanine to the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-1-ol. This intermediate is then cyclized using a thiocarbonylating agent. Common reagents for this step include the highly reactive but toxic thiophosgene or the less hazardous carbon disulfide in the presence of a base. The resulting (R)-4-benzyl-2-thioxooxazolidine is subsequently N-acylated using a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures, followed by the addition of acetyl chloride or acetic anhydride.
Route 2: Improved Methodologies Focusing on Safety and Efficiency
More contemporary approaches aim to mitigate the hazards and inefficiencies of the classical route. Improvements can be found in both the reduction and cyclization steps. For the reduction of L-phenylalanine, optimized procedures using lithium aluminum hydride (LiAlH4) with controlled quenching methods enhance safety and operational simplicity. For the cyclization step, alternatives to highly toxic reagents are preferred. The N-acylation step can also be improved by avoiding cryogenic conditions and pyrophoric reagents where possible, potentially using alternative bases or catalytic methods.
Analysis of Scalability
| Parameter | Route 1: Classical Approach | Route 2: Improved Methodologies | Scalability Considerations |
| Starting Material | L-Phenylalanine | L-Phenylalanine | Readily available, inexpensive chiral pool starting material for both routes. |
| Key Reagents | LiAlH4 or NaBH4/I2; Thiophosgene or CS2; n-BuLi, Acetyl Chloride | Optimized LiAlH4; Potentially safer thiocarbonylating agents; Alternative non-pyrophoric bases. | Route 2 avoids extremely toxic reagents like thiophosgene and pyrophoric n-BuLi, significantly improving large-scale safety. |
| Reaction Conditions | Cryogenic temperatures (-78 °C) for N-acylation. | Milder conditions are sought; controlled quenching of reductants at manageable temperatures (<30°C). | Avoiding cryogenic temperatures reduces energy costs and specialized equipment requirements, favoring scalability. |
| Overall Yield | Moderate to good, but can be variable. | Potentially higher and more consistent due to optimized and controlled reaction conditions. An overall yield of 66% has been reported for the analogous oxazolidinone core synthesis. guidechem.com | Higher, more reliable yields are critical for cost-effective large-scale manufacturing. |
| Purification | Multiple chromatographic purifications may be required. | Crystalline nature of intermediates can allow for purification by recrystallization, which is more scalable than chromatography. | Recrystallization is a more cost-effective and time-efficient purification method on an industrial scale. |
Analysis of Green Chemistry Principles
Green chemistry metrics assess the environmental impact of a chemical process. Key principles include maximizing atom economy, using safer solvents and reagents, minimizing waste, and improving energy efficiency. The Process Mass Intensity (PMI) is a crucial metric, defined as the total mass of input materials (water, solvents, reagents) used to produce a unit mass of the final product. A lower PMI indicates a greener, more efficient process. acsgcipr.orgacs.orgacsgcipr.org
| Green Principle | Route 1: Classical Approach | Route 2: Improved Methodologies | Green Chemistry Impact |
| Atom Economy | Lower, due to the use of stoichiometric strong bases (n-BuLi) and potential side reactions. | Higher, through the potential use of catalytic methods and more selective reagents. | Higher atom economy leads to less waste and more efficient use of raw materials. |
| Reagent Toxicity | High. Use of thiophosgene is a significant drawback. n-BuLi is pyrophoric. | Lower. Aims to replace highly toxic and hazardous reagents with safer alternatives. | Reduced toxicity enhances worker safety and minimizes environmental risks associated with waste streams. |
| Solvent Usage | Often employs chlorinated solvents (e.g., dichloromethane) and large volumes of etheral solvents (e.g., THF). | Focus on using greener solvents (e.g., ethyl acetate) and reducing overall solvent volume. Solvent recovery is often incorporated. | Minimizing the use of hazardous solvents and reducing the total volume directly lowers the PMI and environmental footprint. |
| Process Mass Intensity (PMI) | High. Large volumes of solvents for reaction and purification, plus quenching solutions, contribute to a high PMI. | Lower. Optimized conditions, reduced solvent use, and higher yields lead to a significantly lower PMI. | A lower PMI is a primary goal in green process development, indicating less waste generation per kilogram of product. |
| Energy Consumption | High. Cryogenic conditions for N-acylation require significant energy input for cooling. | Lower. Operations at or near ambient temperature reduce energy demands. | Reduced energy consumption lowers both operational costs and associated carbon emissions. |
Applications of R 1 4 Benzyl 2 Thioxooxazolidin 3 Yl Ethanone in Asymmetric Transformations
General Principles of Diastereoselective Induction by (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone
The stereodirecting power of the (R)-4-benzyl-2-thioxooxazolidinone auxiliary is rooted in its ability to control the conformation of the attached N-acyl chain and the subsequent geometry of the enolate intermediate. This control is achieved through a combination of steric hindrance and the potential for chelation with metal ions, which together establish a predictable and highly ordered transition state.
A critical factor in achieving high diastereoselectivity is the stereoselective formation of a specific enolate isomer, typically the (Z)-enolate. The geometry of the enolate dictates the spatial relationship between the enolate substituents and the chiral auxiliary, which is fundamental to the stereochemical outcome of the subsequent reaction.
Deprotonation of the N-acyl group with a suitable base, such as a lithium amide or a hindered base in the presence of a Lewis acid, preferentially generates the (Z)-enolate. The conformation of the N-acyl group is influenced by the steric bulk of the benzyl (B1604629) group at the C4 position of the thioxooxazolidinone ring. To minimize steric strain, the acyl group orients itself away from the benzyl substituent. In the transition state for deprotonation, the base abstracts the α-proton in a manner that leads to the thermodynamically more stable (Z)-enolate, where the enolate oxygen and the α-substituent are on the same side of the double bond. This geometry is crucial for subsequent facial discrimination.
In reactions involving metalated enolates, chelation plays a pivotal role in establishing a rigid and predictable transition state. The enolate, formed by deprotonation, can coordinate to a metal cation (e.g., from a Lewis acid like TiCl₄) in a bidentate fashion, involving both the enolate oxygen and the thiocarbonyl sulfur atom of the auxiliary.
This metal chelation locks the conformation of the entire N-acyl thioxooxazolidinone system into a rigid, planar, five-membered ring structure. In this chelated complex, the bulky benzyl group at the C4 position effectively shields one of the two faces of the planar enolate. Consequently, an incoming electrophile is sterically directed to attack from the less hindered face, resulting in the formation of one diastereomer in significant excess. The high degree of organization in this chelated transition state is the primary reason for the high levels of asymmetric induction observed in reactions mediated by this class of auxiliaries.
Asymmetric Carbon-Carbon Bond Forming Reactions
The principles of enolate geometry and chelation control are applied to achieve diastereoselectivity in various carbon-carbon bond-forming reactions, with alkylation being a key example.
Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a powerful method for constructing stereogenic centers. The goal is to transfer an alkyl group to the α-carbon of the acyl chain with a high degree of stereocontrol, dictated by the chiral auxiliary.
While N-acyl thioxooxazolidinones are effective in reactions like asymmetric aldol (B89426) additions, their application in enolate alkylation has proven to be problematic. Research investigating the alkylation of enolates derived from these auxiliaries has shown that the desired α-alkylation (C-alkylation) product is often not obtained. Instead, competing reaction pathways dominate.
When the enolate of an N-acylthiazolidinethione is treated with an alkyl halide, the reaction tends to yield S-alkylated products, where the alkyl group attaches to the sulfur atom of the thiocarbonyl group. This outcome is attributed to the decomposition of the enolate in the presence of a base. This finding indicates that while the principles of diastereoselective induction are sound, the inherent reactivity of the thiazolidinethione enolate makes its application in direct alkylation challenging and often unsuccessful.
Table 1: Observed Products from the Reaction of N-Acylthiazolidinethione Enolates with Electrophiles
| Electrophile | Lewis Acid | Observed Product Type | Comments |
| Alkyl Halides | None | S-Alkylation | Enolate decomposition is the dominant pathway, leading to alkylation on the sulfur atom. |
| Acyl Chlorides | None | O-Acylation | A highly ordered chelated transition state is proposed, leading to acylation on the enolate oxygen. |
| Alkyl Halides | TiCl₄ | S-Alkylation | The enolate is more stable, but the desired C-alkylation product is still not obtained. |
Lewis acids and metal complexes are crucial for modulating the reactivity and stereoselectivity of enolate reactions.
Titanium Tetrachloride (TiCl₄): In the context of N-acyl thioxooxazolidinone reactions, TiCl₄ is often used as a Lewis acid. Its role is to coordinate with both the carbonyl oxygen and the thiocarbonyl sulfur, forming a rigid chelated structure as described previously. This chelation is intended to stabilize the enolate and enhance facial selectivity. Studies have shown that in the presence of TiCl₄, the enolate of N-acylthiazolidinethione is indeed comparatively more stable. However, even with this increased stability, the reaction with alkyl halides does not yield the desired α-alkylated product, with S-alkylation remaining a competing pathway.
Nickel(II) Complexes: While specific studies on the use of Ni(II) complexes for the alkylation of this compound are not prominent, the role of Ni(II) in other asymmetric alkylations provides a model for its potential function. Chiral Ni(II) complexes are known to act as effective Lewis acids in catalyzing asymmetric carbon-carbon bond formations. nih.govresearchgate.net A hypothetical role for a Ni(II) salt would involve the formation of a chiral complex with the N-acyl thioxooxazolidinone enolate. The nickel center would chelate to the enolate oxygen and the thiocarbonyl sulfur, creating a defined, rigid geometry. This coordination would influence the electronic properties of the enolate and, in conjunction with the steric hindrance from the benzyl group, would direct the incoming alkyl halide to a specific face, thus controlling the stereochemistry of the newly formed C-C bond.
Asymmetric Aldol Reactions
The aldol reaction, a fundamental method for C-C bond formation, can be rendered highly stereoselective through the use of chiral auxiliaries. nih.gov The N-acetyl group of this compound can be deprotonated to form a chiral enolate, which then reacts with carbonyl compounds to yield β-hydroxy carbonyl adducts with newly formed stereocenters. wikipedia.org
The enolates derived from N-acyl-2-thioxooxazolidinones, such as this compound, undergo highly diastereoselective aldol additions to a range of aldehydes and ketones. The stereochemical outcome of these reactions is dictated by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. harvard.edu The bulky benzyl group at the C4 position of the auxiliary effectively directs the incoming electrophile (the aldehyde or ketone) to the opposite face of the enolate, leading to a predictable and high degree of stereocontrol. lmu.de
For instance, the chlorotitanium enolate of the structurally related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been shown to condense with various aryl aldehydes, affording the syn-aldol product with good to excellent diastereoselectivity. scielo.org.mx Similar outcomes are expected for the thioxooxazolidinone auxiliary. The reaction typically proceeds with high yields and diastereomeric ratios, often favoring the "Evans syn" adduct, where the stereochemistry at the α- and β-carbons of the product is controlled by the auxiliary's chirality. scielo.org.mxnih.gov
Table 1: Illustrative Diastereoselective Aldol Reactions with Aldehydes *
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl adduct | >97:3 | 86 |
| 2 | 4-Chlorobenzaldehyde | (2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl adduct | >95:5 | 82 |
| 3 | 4-Methoxybenzaldehyde | (2S,3R)-3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl adduct | >95:5 | 85 |
*Data presented is based on analogous reactions with N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one and is illustrative of expected outcomes. scielo.org.mx
The choice of the metal counterion for the enolate and the presence of additives are critical factors that significantly influence the stereoselectivity of the aldol reaction. wikipedia.org Shorter metal-oxygen bond lengths in the Zimmerman-Traxler transition state lead to a "tighter," more organized structure, enhancing stereoselection. wikipedia.orgharvard.edu
Boron Enolates : Boron enolates, typically generated using dialkylboron triflates (e.g., Bu₂BOTf) and a tertiary amine base, are renowned for providing very high levels of syn-diastereoselectivity. harvard.edu The strong chelation and short B-O bonds create a highly rigid chair-like transition state, effectively minimizing the formation of the minor anti-diastereomer. wikipedia.orgharvard.edu The use of dialkylboron triflates generally favors the formation of the (Z)-enolate, which subsequently leads to the syn-aldol adduct. harvard.edu
Titanium Enolates : Titanium(IV) chloride (TiCl₄), often in combination with a hindered amine base like N,N-diisopropylethylamine (DIPEA) or (-)-sparteine (B7772259), is also widely used to generate chiral enolates for aldol reactions. scielo.org.mxnih.gov The chlorotitanium enolates of N-acyl thiazolidinethiones and oxazolidinethiones have been successfully employed in aldol additions, consistently yielding high diastereoselectivity in favor of the syn product. scielo.org.mxnih.gov The Lewis acidity of the titanium center activates the aldehyde carbonyl group towards nucleophilic attack.
Lithium Enolates : While lithium enolates, formed with bases like lithium diisopropylamide (LDA), are commonly used, they often provide lower levels of stereoselectivity compared to boron or titanium enolates. wikipedia.orgresearchgate.net This is attributed to the longer, more ionic Li-O bond, which results in a looser, less-defined transition state. researchgate.net However, additives can sometimes improve the selectivity of lithium enolate reactions.
Additives such as N-methyl-2-pyrrolidinone (NMP) have been shown to influence the reaction, in some cases enhancing the yield or selectivity by modifying the coordination sphere of the metal enolate. nih.gov
Asymmetric Michael Additions
The chiral enolate derived from this compound can also act as a potent nucleophile in asymmetric conjugate additions, particularly the Michael addition to α,β-unsaturated systems.
In a Michael reaction, the chiral enolate adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile. researchgate.net This 1,4-addition creates a new carbon-carbon bond and can generate up to two new stereocenters with high stereocontrol, dictated by the chiral auxiliary. libretexts.org The facial selectivity is again controlled by the steric hindrance of the benzyl group, which forces the electrophile to approach from the less hindered face of the enolate.
The reaction is typically promoted by Lewis acids, which coordinate to the α,β-unsaturated acceptor, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. The choice of Lewis acid and reaction conditions can be tuned to optimize both the yield and the diastereoselectivity of the conjugate addition product.
Table 2: Representative Michael Addition to α,β-Unsaturated Systems *
| Entry | Michael Acceptor | Michael Donor Enolate | Product Stereochemistry | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | Titanium Enolate | (R)-3-((S)-1-((R)-4-benzyl-2-thioxooxazolidin-3-yl)-1-oxopropan-2-yl)cyclohexan-1-one | >95:5 |
| 2 | Methyl Acrylate | Boron Enolate | Methyl (R)-4-((R)-4-benzyl-2-thioxooxazolidin-3-yl)-4-oxo-3-methylbutanoate | >90:10 |
*This table is a hypothetical representation based on established principles of asymmetric Michael additions using similar chiral auxiliaries.
The sulfa-Michael reaction is a conjugate addition where a thiol nucleophile adds to an α,β-unsaturated carbonyl system. researchgate.net When the α,β-unsaturated system is an N-alkenoyl derivative of a chiral auxiliary like this compound, the addition of the thiol proceeds with high stereocontrol.
The stereochemical outcome is determined by the conformation of the N-alkenoyl moiety, which is influenced by the chiral auxiliary. The auxiliary's benzyl group blocks one face of the double bond, directing the incoming thiol nucleophile to the opposite side. This reaction is often catalyzed by a base to generate the more nucleophilic thiolate anion. The resulting β-thioether carbonyl compounds are valuable synthetic intermediates, produced with a high degree of enantiomeric and diastereomeric purity.
Asymmetric Radical Additions
While less common than ionic additions, the use of chiral auxiliaries to control stereochemistry in radical reactions is a valuable synthetic strategy. An α-radical can be generated from an N-acyl derivative of this compound, for example, through atom transfer from a precursor like an α-bromo N-acyl derivative.
The planar radical intermediate is influenced by the conformationally locked chiral auxiliary. The benzyl group provides a significant steric barrier, forcing an incoming radical trap (e.g., an alkene) to add to the less hindered face. This facial bias translates the chirality of the auxiliary into stereocontrol at the newly formed stereocenter, leading to the formation of the product with good to excellent enantioselectivity. The efficiency and selectivity of such reactions depend heavily on the reaction conditions, including the method of radical generation and the nature of the radical acceptor.
Stereoselective Conjugate Radical Additions
The application of chiral auxiliaries to control stereochemistry in radical reactions is a powerful strategy for forming carbon-carbon bonds. In these transformations, a Lewis acid can coordinate to the chiral auxiliary, creating a sterically biased environment that directs the approach of an incoming radical to one face of the molecule. While specific examples detailing the use of this compound in conjugate radical additions are not extensively documented, the principles have been established with related systems. For instance, stereocontrolled manganese-mediated radical additions to chiral N-acylhydrazones have been shown to proceed with high levels of stereocontrol, validating the use of such scaffolds in guiding radical C-C bond formation. nih.gov The study of diastereoselective processes involving free radicals has demonstrated that Lewis acids can significantly influence the stereochemical outcome by affecting the singly occupied molecular orbital (SOMO) of the free radical and the conformation of the substrate.
Application in Complex Molecule Synthesis
N-acyl oxazolidinethiones and their thiazolidinethione counterparts are valuable tools in the total synthesis of complex natural products, where precise control of stereochemistry is paramount. A compelling demonstration of the utility of this class of auxiliaries is the concise total synthesis of (−)-cytoxazone. nih.govmdpi.com In this synthesis, an asymmetric aldol addition employing a chlorotitanium enolate of an N-acyl thiazolidinethione chiral auxiliary was used to set a key stereocenter. nih.gov The reaction between the auxiliary-bound enolate and 2-(benzyloxy)acetaldehyde (B24188) furnished the desired syn-aldol adduct with good diastereoselectivity. nih.gov This adduct was then carried forward through a Curtius rearrangement and intramolecular cyclization to yield the target molecule. nih.govmdpi.com This synthesis highlights how a single, highly stereoselective transformation mediated by the chiral auxiliary can establish the stereochemical foundation for a complex molecular architecture.
Other Stereoselective Transformations (e.g., Diels-Alder reactions)
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, capable of creating up to four new stereocenters in a single step. nih.gov N-acyloxazolidinones, the oxygen-containing analogues of the title compound, have been extensively used as chiral dienophiles in asymmetric Diels-Alder reactions. wikipedia.orgharvard.edu The stereochemical outcome is rationalized by a model involving a chelated transition state. harvard.edu
In the presence of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), the catalyst coordinates to both the carbonyl oxygen of the auxiliary ring and the oxygen of the N-acyl group. This bidentate chelation locks the N-acyl group in an s-cis conformation, creating a rigid and planar five-membered ring structure. The bulky benzyl substituent at the C4 position of the oxazolidinone ring then effectively blocks one face of the dienophile. Consequently, the incoming diene is forced to approach from the less sterically hindered face, leading to the formation of the cycloadduct with a high degree of diastereoselectivity. harvard.edu The N-acyl thioxooxazolidinone is expected to follow a similar reaction pathway, with the Lewis acid coordinating to the sulfur and oxygen atoms to direct the facial selectivity of the cycloaddition.
Diastereoselectivity and Enantioselectivity Outcomes
Factors Influencing Diastereomeric Ratio (dr)
The diastereomeric ratio (dr) in reactions mediated by this compound and related auxiliaries is highly dependent on the reaction conditions, which are tuned to favor a specific transition state geometry. Asymmetric aldol additions are particularly well-studied in this regard. acs.org
Key factors include:
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Titanium tetrachloride (TiCl₄) is commonly used to generate chlorotitanium enolates. acs.org The Lewis acid chelates to the thione and the acyl oxygen, creating a rigid structure that dictates the trajectory of the electrophile. The amount of Lewis acid can also influence the outcome; in some systems, using excess Lewis acid can even invert the stereoselectivity from the "Evans syn" to the "non-Evans syn" product. scielo.org.mx Similarly, magnesium halides like MgBr₂·OEt₂ have been used to catalyze the formation of anti-aldol products. researchgate.netacs.org
Base and Additives: The base used for enolization plays a crucial role. "Soft enolization" using hindered bases like (-)-sparteine or diisopropylethylamine (DIPEA) in combination with TiCl₄ generates the (Z)-enolate, which leads to the syn-aldol product with high selectivity. acs.orgscielo.org.mx Additives such as N-methyl-2-pyrrolidinone (NMP) can further enhance selectivity. researchgate.net
Acyl Group: The nature of the N-acyl group influences reactivity and selectivity. Sulfur-based auxiliaries like oxazolidinethiones have proven particularly effective for aldol reactions involving an N-acetyl group, a substrate for which traditional Evans oxazolidinones often yield poor diastereoselectivity. scielo.org.mx
Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity by minimizing competing, higher-energy transition states. researchgate.net
| N-Acyl Auxiliary | Aldehyde | Lewis Acid / Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| N-propionyl oxazolidinethione | Isobutyraldehyde | TiCl₄ / (-)-Sparteine | -78 to 0 | 88 | >99:1 (syn) | acs.org |
| N-propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄ / (-)-Sparteine | -78 to 0 | 95 | >99:1 (syn) | acs.org |
| N-propionyl thiazolidinethione | Benzaldehyde | TiCl₄ / DIPEA / NMP | 0 | 95 | 98:2 (syn) | researchgate.net |
| N-propionyl thiazolidinethione | Propionaldehyde | MgBr₂·OEt₂ / Et₃N / TMSCl | -78 to 25 | 81 | 19:1 (anti) | acs.org |
Synthetic Utility in the Construction of Complex Chiral Scaffolds
The synthetic utility of this compound and related chiral auxiliaries lies in their ability to serve as reliable and predictable platforms for asymmetric synthesis. digitellinc.comresearchgate.net They combine the desirable features of rigid chiral imides for high stereocontrol with versatile reactivity. nih.gov By providing dependable access to key chiral building blocks—such as β-hydroxy acids, α-alkyl carboxylic acids, or amino acids—these auxiliaries enable the construction of elaborate molecular frameworks found in natural products and pharmaceutical agents. researchgate.netresearchgate.net
The robust stereocontrol imparted by the auxiliary allows for the iterative construction of multiple stereocenters with defined relative and absolute configurations. The products of auxiliary-mediated reactions are often versatile intermediates that can be readily converted into other functional groups (e.g., esters, amides, alcohols), serving as entry points for the synthesis of complex chiral scaffolds like polyketides, peptides, and alkaloids. nih.govresearchgate.net The development of auxiliaries that function under mild conditions and can be efficiently removed and recycled further enhances their practicality in multistep synthesis. digitellinc.com
Mechanistic Investigations and Computational Studies of Stereoselection
Elucidation of Transition State Structures and Reaction Pathways
The stereoselectivity observed in aldol (B89426) reactions utilizing N-acyl oxazolidinones and their sulfur-containing analogs is commonly explained by the Zimmerman-Traxler model. This model posits a chair-like six-membered transition state involving the enolate, the aldehyde, and a metal cation that coordinates the carbonyl (or thiocarbonyl) oxygen of the auxiliary and the aldehyde's carbonyl oxygen. The specific geometry of this transition state dictates the facial selectivity of the reaction.
For N-acyl Evans-type auxiliaries, the formation of a Z-enolate is generally favored upon treatment with a Lewis acid and a base. This Z-enolate then reacts with an aldehyde via a transition state where the substituent on the chiral auxiliary (the benzyl (B1604629) group in this case) effectively shields one face of the enolate. This steric hindrance forces the aldehyde to approach from the less hindered face, leading to a predictable stereochemical outcome. The minimization of 1,3-diaxial interactions within this chair-like structure typically favors the formation of the syn-aldol product.
In the context of titanium-mediated aldol reactions with related chiral auxiliaries like N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a non-chelated transition state has been proposed to explain the observed 'Evans syn' diastereoselectivity. researchgate.netscielo.org.mx This suggests that while a metal is crucial for the reaction, a rigid, fully chelated structure may not always be the dominant pathway. The precise nature of the transition state—whether it is chelated or non-chelated—can depend on the specific Lewis acid, the solvent, and the structure of the auxiliary itself. The presence of the thiocarbonyl group in (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone, compared to a standard carbonyl, can influence the Lewis acidity of the metal center and the geometry of the resulting transition state.
Computational Chemistry Approaches (e.g., DFT Calculations) to Model Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insight into the mechanisms of stereoselective reactions. DFT calculations allow for the optimization of the geometries of various possible transition states and the calculation of their relative energies. The transition state with the lowest calculated energy corresponds to the major reaction pathway, and the energy difference between competing transition states can be used to predict the diastereomeric ratio of the products.
For example, theoretical calculations have been successfully employed to account for the stereochemical outcome in asymmetric aldol reactions of related N-azidoacetyl-1,3-thiazolidine-2-thione catalyzed by chiral nickel(II) complexes. nih.gov These studies revealed a detailed architecture of the transition state where specific groups on the catalyst hinder one face of the enolate, making the approach of the aldehyde to the opposite face more favorable. nih.gov Such calculations can elucidate the subtle non-covalent interactions, such as steric repulsion and electronic effects, that dictate stereoselectivity.
By analogy, DFT studies on reactions involving this compound would model the different possible chair-like transition states (both chelated and non-chelated) leading to syn and anti products. These models would explicitly account for the steric influence of the benzyl group and the electronic effects of the thiocarbonyl moiety. The calculations would aim to rationalize why one transition state is energetically favored, thus explaining the experimentally observed high diastereoselectivity.
Understanding the Origins of Regioselectivity and Stereocontrol
The origins of stereocontrol in reactions with this chiral auxiliary are rooted in a combination of steric and stereoelectronic factors within the transition state.
Steric Control : The primary source of stereocontrol is the chiral auxiliary itself. The bulky benzyl group at the C4 position of the oxazolidinone ring creates a highly differentiated steric environment. In the preferred conformation of the enolate, this group effectively blocks one of the two prochiral faces from the incoming electrophile (e.g., an aldehyde). The reaction, therefore, occurs predominantly on the more accessible face. harvard.edu
Dipole Minimization : The conformation of the N-acyl group is also critical. It is proposed that the two carbonyl (or carbonyl and thiocarbonyl) groups arrange themselves in an anti-parallel fashion to minimize dipole-dipole repulsion. This conformational rigidity locks the enolate into a specific geometry, which further enhances the facial bias established by the benzyl group. harvard.edu
Regioselectivity : In cases where regioselectivity is a factor (e.g., reactions with unsymmetrical electrophiles), the interplay between the catalyst, substrate, and auxiliary becomes crucial. Quantum chemical calculations on other systems have shown that regioselectivity can be controlled by the electronic polarization of the reactants and steric interactions with the catalyst's ligands. rsc.org While the primary role of the auxiliary in aldol reactions is stereocontrol, its electronic influence, modified by the thiocarbonyl group, can play a role in directing the reaction.
Influence of Catalyst Structure and Reaction Environment on Stereochemical Outcome
The choice of catalyst (typically a Lewis acid) and the reaction conditions (solvent, temperature) have a profound impact on the stereochemical outcome. The Lewis acid is not merely an activator; it is an integral part of the transition state structure.
Lewis Acid Identity : Different metal Lewis acids (e.g., boron triflates, titanium tetrachloride, tin(II) triflate) can lead to different levels of stereoselectivity, and in some cases, can even reverse it. This is because different metals have varying coordination numbers, Lewis acidities, and abilities to form chelated versus non-chelated transition states. For standard Evans auxiliaries, boron-mediated reactions reliably produce "Evans-syn" aldol products. chem-station.com In contrast, other Lewis acids might favor different transition state geometries. Sulfur-containing auxiliaries, in particular, have shown high effectiveness with Lewis acids like TiCl₄. scielo.org.mx
Catalyst Stoichiometry : The amount of Lewis acid can also be critical. For some Evans-type reactions, the use of one equivalent of a Lewis acid may favor one stereoisomer (e.g., the 'Evans-syn' product), while adding a second equivalent can promote the formation of the 'non-Evans-syn' isomer. scielo.org.mx This is attributed to a change from a chelated to a non-chelated or differently organized transition state.
Reaction Environment : The solvent can influence the aggregation state of the reagents and the stability of the transition states. Coordinating solvents may compete with the reactants for binding to the Lewis acid, altering the geometry and energy of the transition state. Temperature also plays a key role, with lower temperatures generally leading to higher selectivity by amplifying the small energy differences between competing transition state pathways.
The table below summarizes the key factors influencing stereoselection in reactions analogous to those with this compound.
| Factor | Influence on Stereoselection | Mechanistic Rationale |
|---|---|---|
| Chiral Auxiliary Structure | Primary determinant of facial bias. | The C4-benzyl group sterically shields one face of the enolate. |
| Enolate Geometry | Controls the relative stereochemistry (syn vs. anti). | Z-enolates typically lead to syn products via a chair-like transition state. |
| Lewis Acid (Catalyst) | Modulates transition state geometry (chelated vs. non-chelated). | Affects bond lengths, angles, and coordination, potentially altering the favored pathway. |
| Solvent | Can alter the effective Lewis acidity and stability of transition states. | Coordinating solvents can interact with the metal center, influencing the reaction pathway. |
Cleavage and Recovery Strategies for the Chiral Auxiliary
Methodologies for Auxiliary Removal to Liberate Chiral Carboxylic Acids or Derivatives
A variety of methods have been developed for the cleavage of the N-acyl bond, allowing for the liberation of the chiral moiety as a carboxylic acid or one of its derivatives, such as an ester or amide. The choice of cleavage protocol depends on the desired functional group in the final product and the sensitivity of the molecule to the reaction conditions.
Hydrolytic methods are among the most common for removing the auxiliary to yield a carboxylic acid. However, the use of simple hydroxides like lithium hydroxide (B78521) (LiOH) is often avoided as it can lead to undesired side reactions. Instead, milder and more selective nucleophiles are employed.
Lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide, is a highly effective reagent for the mild cleavage of N-acyl oxazolidinones and their thione analogs. acs.org The hydroperoxide anion is a potent nucleophile that selectively attacks the exocyclic carbonyl group. williams.edu The reaction is believed to proceed through a peroxyacid intermediate, which is then reduced during workup with a mild reducing agent like sodium sulfite (B76179) to afford the final carboxylic acid. acs.orgwilliams.edu
Alternatively, other nucleophiles can be used to generate derivatives of the carboxylic acid directly. The use of lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn) allows for the formation of benzyl (B1604629) esters and benzyl thioesters, respectively. researchgate.net These reagents operate via a similar mechanism, involving nucleophilic attack at the exocyclic carbonyl, leading to the desired derivative and the free auxiliary. researchgate.net
Table 1: Reagents for Hydrolytic and Related Cleavage
| Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Lithium hydroperoxide (LiOOH) | THF/H₂O, 0°C | Carboxylic Acid | |
| Lithium benzyloxide (LiOBn) | THF, 0°C | Benzyl Ester | researchgate.net |
| Lithium benzylthiolate (LiSBn) | THF, 0°C | Benzyl Thioester | researchgate.net |
The key to successfully liberating the desired product while preserving the chiral auxiliary lies in the regioselectivity of the cleavage reaction. The N-acyl thioxooxazolidine system possesses two electrophilic carbonyl-like centers: the exocyclic amide carbonyl and the endocyclic thiocarbonyl.
Exocyclic Cleavage: This is the desired pathway, where the nucleophile attacks the exocyclic amide carbonyl. This results in the cleavage of the N-acyl bond, releasing the chiral product and the intact auxiliary.
Endocyclic Cleavage: This is the undesired pathway, where the nucleophile attacks the endocyclic thiocarbonyl (or carbonyl in oxazolidinones). This leads to the opening of the heterocyclic ring, destroying the auxiliary.
Computational and experimental studies on the analogous Evans oxazolidinones have shown that the choice of nucleophile is critical in controlling this regioselectivity. researchgate.net While stronger, less hindered nucleophiles like lithium hydroxide (LiOH) tend to favor the kinetically faster attack at the endocyclic carbonyl, leading to ring-opening, softer and bulkier nucleophiles exhibit a different selectivity. uq.edu.au
Reagents like LiOOH, LiOBn, and LiSBn show a strong preference for exocyclic cleavage. researchgate.net Although initial attack at the endocyclic carbonyl may still be competitive, the subsequent decomposition of the resulting tetrahedral intermediate is significantly slower than for the intermediate formed from hydroxide attack. researchgate.net This allows for the reversal of the endocyclic addition. Consequently, the reaction proceeds via the thermodynamically favored pathway of exocyclic attack, which has a lower barrier for the breakdown of its tetrahedral intermediate, leading to the desired products. researchgate.net
Beyond generating carboxylic acids and esters, other protocols can be used to access different functional groups directly from the N-acyl auxiliary complex.
Transamidation allows for the conversion of the N-acyl group into a new amide by reaction with an amine. nih.gov This method can be advantageous as it avoids the need to first generate the carboxylic acid and then perform a separate amide coupling reaction. researchgate.net Catalytic methods, sometimes employing Lewis acids, can facilitate this acyl exchange under mild conditions. organic-chemistry.org
Reductive cleavage protocols are employed to convert the N-acyl group into an alcohol or an aldehyde. santiago-lab.com Common reducing agents like lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) can reduce the amide to the corresponding primary alcohol, releasing the intact chiral auxiliary. researchgate.net The use of more hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can often achieve a partial reduction to the aldehyde.
Table 2: Alternative Cleavage Methodologies
| Method | Reagent(s) | Product | Reference |
|---|---|---|---|
| Transamidation | Amine (R₂NH), Lewis Acid (optional) | Amide | nih.gov |
| Reductive Cleavage (to Alcohol) | LiBH₄, NaBH₄ | Primary Alcohol | santiago-lab.comresearchgate.net |
| Reductive Cleavage (to Aldehyde) | DIBAL-H | Aldehyde | santiago-lab.com |
Auxiliary Regeneration and Recycling for Sustainable Synthesis
A major advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for developing economically viable and sustainable synthetic processes. bath.ac.uk The (R)-4-Benzyl-2-thioxooxazolidine auxiliary is a valuable and often costly reagent, making its efficient recycling a primary consideration.
Following the selective cleavage of the N-acyl group, the chiral auxiliary is present in the reaction mixture as a free amine (or its salt). A standard aqueous workup is typically sufficient to separate the chiral product from the auxiliary. For instance, after hydrolytic cleavage, the resulting carboxylic acid can be extracted into a basic aqueous phase, leaving the neutral, water-insoluble auxiliary in the organic layer. Simple filtration and washing or purification by crystallization or chromatography can then yield the auxiliary in a high state of purity, ready for reuse in subsequent reactions. researchgate.net
Advanced Methodologies and Future Research Directions
Development of Next-Generation Thioxooxazolidinone Auxiliaries with Enhanced Reactivity or Selectivity
While (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone and its structural relatives are highly effective, the quest for "ideal" chiral auxiliaries continues. An ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, provide high stereocontrol, and be easily attached and removed under mild conditions without affecting the newly formed stereocenter. Research in this area is focused on fine-tuning the electronic and steric properties of the thioxooxazolidinone scaffold to achieve superior performance.
Key Developmental Strategies:
Conformationally Rigid Scaffolds: The development of new auxiliaries from precursors like cis-1-amino-2-hydroxyindan introduces conformational rigidity to the oxazolidinone ring. nih.govscispace.com This rigidity can lead to more defined transition states in reactions, thereby enhancing diastereoselectivity. nih.govscispace.com
Sulfur-Based Analogues: Sulfur-containing auxiliaries, such as 1,3-thiazolidine-2-thiones, have demonstrated superior performance over their oxazolidinone counterparts in certain reactions, particularly in acetate (B1210297) aldol (B89426) additions. scielo.org.mx These auxiliaries can offer different chelation properties and steric environments, leading to improved or even reversed selectivity. scielo.org.mx
Novel Functional Groups: Incorporating novel functional groups into the auxiliary backbone can enable new modes of activation or facilitate milder cleavage conditions. For example, a cysteine-derived oxazolidinone auxiliary has been developed that allows for chemoselective conversion of products into various carboxylic acid derivatives via an N-to-S acyl transfer mechanism. digitellinc.com
The table below compares select features of established and next-generation auxiliaries.
| Auxiliary Type | Precursor Example | Key Feature/Advantage | Potential Application |
| Standard Thioxooxazolidinone | (R)-Phenylalaninol | Robust, well-understood stereocontrol | Aldol, alkylation, cycloaddition reactions |
| Indane-Based Thiazolidinethione | cis-1-Amino-2-indanol | Increased rigidity, high diastereoselectivity in acetate aldol reactions. scielo.org.mx | Synthesis of complex natural products (e.g., aurisides). scielo.org.mx |
| Cysteine-Derived Oxazolidinone | L-Cysteine | Enables intramolecular N-to-S acyl transfer for mild product derivatization. digitellinc.com | Synthesis of noncanonical amino acids, cyclic ketones, and use in biocatalysis. digitellinc.com |
Future work will likely focus on creating auxiliaries with tunable steric and electronic properties, allowing chemists to select the optimal auxiliary for a specific transformation, much like choosing a specific ligand for a metal catalyst.
Integration of Auxiliary-Based Approaches with Asymmetric Catalysis
A significant frontier in asymmetric synthesis is the merger of chiral auxiliary control with other forms of asymmetric catalysis, such as organocatalysis or transition-metal catalysis. This synergistic approach, often termed dual catalysis, can lead to enhanced stereoselectivity, new reactivity, and access to previously challenging transformations. nih.govprinceton.edu
In such a system, the chiral auxiliary controls the facial selectivity of the nucleophile (e.g., an enolate), while a chiral catalyst simultaneously activates the electrophile and controls its facial approach. This can be a "matched" pairing, where both the auxiliary and the catalyst favor the same stereoisomer, leading to exceptionally high selectivity, or a "mismatched" pairing, which can be used to access the opposite diastereomer that may be difficult to obtain otherwise.
Examples of Integrated Approaches:
Synergistic Organocatalysis and Metal Catalysis: A chiral amine catalyst can activate a carbonyl compound to form a chiral iminium ion (LUMO-lowering), making it more electrophilic. nih.gov This can be paired with a metal-activated nucleophile attached to a chiral auxiliary. The combination of two distinct activation modes can enable reactions under milder conditions. nih.gov
Chiral Lewis Acids with Auxiliary-Bound Substrates: A chiral Lewis acid can coordinate to an aldehyde, creating a stereochemically defined environment for the approach of an enolate derived from an auxiliary-bearing acyl group. msu.edu This strategy has been pivotal in developing catalytic, enantioselective versions of the Mukaiyama aldol reaction. msu.edu
The future in this domain involves designing systems where the auxiliary and the external catalyst work in concert, allowing for the stereodivergent synthesis of all possible stereoisomers of a product simply by choosing the appropriate combination of auxiliary and catalyst enantiomers. nih.gov
Strategies for Cascade Reactions Involving this compound
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. researchgate.net Incorporating chiral auxiliaries like this compound into cascade sequences allows for the stereocontrolled formation of multiple chiral centers in one pot.
A notable example is the thio-Michael–aldol–cyclization cascade. researchgate.net In this process, an N-enoyl thiazolidinethione acts as a Michael acceptor. An intramolecular conjugate addition of the thione sulfur atom is initiated by a Lewis acid like TiCl₄. The resulting enolate is then trapped by an aldehyde in an aldol reaction. Subsequent cyclization yields highly complex tricyclic adducts with up to four new stereogenic centers, including a quaternary carbon bound to four heteroatoms. researchgate.net
Key Features of Auxiliary-Controlled Cascades:
High Efficiency: Multiple bonds and stereocenters are formed in a single, operationally simple step.
Complexity Generation: Rapid access to intricate molecular architectures from simple starting materials.
Stereocontrol: The chiral auxiliary guides the stereochemical outcome of multiple steps in the sequence.
Future research will likely explore a broader range of triggers (e.g., radical or photochemical initiation) and participating reaction partners to expand the scope of these powerful cascades. nottingham.ac.uk Designing substrates that can undergo programmable cascades, leading to different structural scaffolds depending on the reaction conditions, is another exciting avenue.
Application in Divergent Synthesis of Chiral Building Blocks
The ultimate value of a chiral auxiliary lies in its ability to serve as a versatile tool for the synthesis of a wide array of enantiomerically pure compounds. The application of this compound and its analogs in the divergent synthesis of chiral building blocks is a testament to their utility. Starting from a common auxiliary-bound intermediate, different reaction pathways can be pursued to generate a library of structurally diverse, valuable chiral synthons.
For instance, an aldol adduct derived from an auxiliary-controlled reaction can be manipulated in numerous ways. The auxiliary can be cleaved to reveal a carboxylic acid, reduced to a 1,3-diol, or the hydroxyl group can be further functionalized before auxiliary removal. youtube.com This strategy has been instrumental in the total synthesis of complex natural products, where different fragments of the target molecule are constructed using the same underlying auxiliary-based methodology. mdpi.comwilliams.edu For example, the synthesis of the marine macrolide aurisides utilized an indene-based thiazolidinethione auxiliary to introduce chirality in two separate fragments of the molecule via acetate aldol reactions. scielo.org.mx
The development of new, milder cleavage protocols that are compatible with a wider range of functional groups will further enhance the utility of these auxiliaries in divergent synthesis, allowing for the creation of increasingly complex and diverse chiral building blocks from a common starting point.
Theoretical Advancements in Predicting Stereochemical Outcomes of Auxiliary-Controlled Reactions
The ability to accurately predict the stereochemical outcome of a reaction is a central goal in organic synthesis. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and origins of stereoselectivity in auxiliary-controlled reactions. nih.govacs.orgnih.gov
For aldol reactions involving thioxooxazolidinone-derived enolates, DFT calculations can model the intricate transition states that determine the product's stereochemistry. nih.govacs.org Key insights from these studies include:
Transition State Geometries: Calculations help distinguish between different possible transition state models, such as the Zimmerman-Traxler model, and identify the lowest energy pathway. nih.govacs.orgresearchgate.net They can rationalize the preference for a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric strain. nih.govacs.org
Role of Lewis Acids: Theoretical models can elucidate the role of the Lewis acid (e.g., TiCl₄ or Bu₂BOTf). They can differentiate between chelated transition states, where the Lewis acid coordinates to both the enolate oxygen and the auxiliary's thiocarbonyl group, and non-chelated transition states. nih.govacs.orgresearchgate.net The balance between these pathways can be influenced by the Lewis acid and the stoichiometry, often leading to different stereochemical outcomes (e.g., "Evans syn" vs. "non-Evans syn" products). nih.govacs.org
Activation Strain Model: This model deconstructs the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. nih.govacs.org Such analyses have shown that improved interaction energy is often the key stabilizing factor for the preferred stereochemical pathway. nih.govacs.org
The table below summarizes the key transition state models and the factors influencing selectivity, as elucidated by theoretical studies.
| Transition State Model | Key Feature | Favored Product | Influencing Factors |
| Non-Chelated | Open, chair-like structure. Lewis acid coordinated only to the enolate oxygen. | syn-aldol adduct | Steric hindrance from the auxiliary's substituent directs the aldehyde approach. nih.govacs.org |
| Chelated | Closed, chair-like structure. Lewis acid coordinates to both enolate oxygen and auxiliary thiocarbonyl. | anti-aldol or non-Evans syn-aldol adduct | Stronger Lewis acids, stoichiometry, and auxiliary structure. nih.govacs.org |
Future advancements in computational methods, including the integration of machine learning and artificial intelligence, promise to move beyond rationalization towards truly predictive models. rsc.org Such tools could one day allow for the in silico design of new auxiliaries and reaction conditions to achieve any desired stereochemical outcome with high fidelity.
Q & A
Q. Methodological Approach :
- NMR ambiguity : For overlapping signals (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR to separate resonances .
- Mass spectrometry discrepancies : High-resolution MS (HRMS) or tandem MS/MS can differentiate isobaric fragments. For example, a molecular ion at m/z 282.1 (calc. 282.06) confirms purity .
- Crystallographic validation : Resolve stereochemical ambiguities via single-crystal X-ray diffraction (e.g., SHELXL refinement ).
What computational tools are suitable for predicting the stereochemical impact of the (R)-configuration on reactivity?
Q. Advanced Research Focus :
- Docking studies : Use software like AutoDock Vina to model interactions between the thioxooxazolidinone moiety and biological targets (e.g., enzymes) .
- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis sets can predict enantiomer-specific transition states and activation energies .
- MD simulations : Analyze solvent effects on conformational stability using GROMACS .
How does the 2-thioxo group influence the compound’s solid-state packing and solubility?
Q. Structural Analysis :
- Crystallography : The thioxo group forms weak S···O interactions (2.9–3.1 Å), affecting crystal packing density .
- Solubility profiling : Compare logP values (experimental vs. computed) in polar aprotic solvents (DMF > DMSO > THF) using shake-flask methods .
Advanced Insight : Hydrogen-bonding networks involving the thioxo group reduce solubility in nonpolar solvents, necessitating co-solvents for biological assays .
What strategies mitigate racemization during chiral synthesis?
Q. Methodological Answer :
- Low-temperature quenching : Rapid acidification (e.g., HCl/ice) after enolate formation preserves enantiomeric excess .
- Chiral auxiliaries : Use (4R)-4-benzyloxazolidin-2-one to enforce stereochemistry, achieving >95% ee .
- In-line monitoring : Polarimetry or chiral HPLC (Chiralpak AD-H column) detects racemization in real time .
How can researchers validate bioactivity mechanisms involving this compound?
Q. Advanced Experimental Design :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
- SAR studies : Synthesize analogs (e.g., replacing benzyl with pyridyl groups) and correlate structural changes with activity trends .
- Metabolic stability : Use liver microsomes to assess oxidative degradation pathways .
What analytical workflows address contradictions between theoretical and experimental melting points?
Q. Troubleshooting Protocol :
- DSC/TGA analysis : Differentiate polymorphs (e.g., Form I vs. Form II) contributing to mp variations .
- Recrystallization screening : Test solvents (ethanol/chloroform mixtures) to isolate thermodynamically stable forms .
- PXRD validation : Compare experimental patterns with simulated data from single-crystal structures .
How do reaction conditions impact catalytic efficiency in asymmetric syntheses?
Q. Advanced Optimization :
- Catalyst loading : Sub-stoichiometric LHMDS (0.5 equiv.) reduces cost without compromising yield .
- Additive screening : β-Silicon effects (e.g., TMSCl) accelerate enolate formation by stabilizing transition states .
- Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing enantioselectivity in scaled-up syntheses .
What computational models predict degradation pathways under varying pH conditions?
Q. Methodology :
- pKa determination : Use UV-Vis titration (e.g., SiriusT3) to identify protonation sites prone to hydrolysis .
- DFT-based degradation modeling : Identify susceptible bonds (e.g., thioxooxazolidinone ring) using Fukui indices .
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions and monitor by LC-MS .
How can researchers correlate crystallographic data with spectroscopic results for structural validation?
Q. Integrated Workflow :
X-ray diffraction : Resolve bond lengths (e.g., C=O at 1.21 Å) and torsion angles .
NMR comparison : Overlay experimental H NMR shifts with computed (GIAO) values for key protons .
IR spectroscopy : Validate hydrogen-bonding patterns (e.g., ν at 1680 cm⁻¹) against crystallographic contacts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
